(2S,3R,4S,5S,6R)-6-((Cinnamoyloxy)methyl)-4,5-dihydroxy-2-(4-(3-oxobutyl)phenoxy)tetrahydro-2H-pyran-3-yl 3,4,5-trihydroxybenzoate

説明

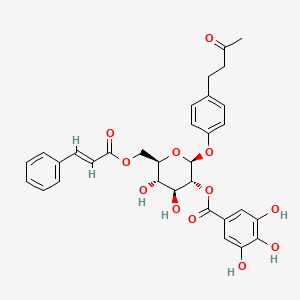

The compound (2S,3R,4S,5S,6R)-6-((Cinnamoyloxy)methyl)-4,5-dihydroxy-2-(4-(3-oxobutyl)phenoxy)tetrahydro-2H-pyran-3-yl 3,4,5-trihydroxybenzoate is a complex glycoside derivative featuring a tetrahydro-2H-pyran core substituted with multiple hydroxyl groups, a cinnamoyloxy moiety, a 3-oxobutylphenoxy group, and a gallate (3,4,5-trihydroxybenzoate) ester.

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O12/c1-18(33)7-8-20-9-12-22(13-10-20)42-32-30(44-31(40)21-15-23(34)27(37)24(35)16-21)29(39)28(38)25(43-32)17-41-26(36)14-11-19-5-3-2-4-6-19/h2-6,9-16,25,28-30,32,34-35,37-39H,7-8,17H2,1H3/b14-11+/t25-,28-,29+,30-,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBWJHZDLMJOJ-SIHJTGPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC=CC=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=CC=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301105705 | |

| Record name | 4-[4-[[6-O-[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranosyl]oxy]phenyl]-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301105705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105274-15-5 | |

| Record name | 4-[4-[[6-O-[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranosyl]oxy]phenyl]-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105274-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-[[6-O-[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranosyl]oxy]phenyl]-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301105705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

The compound (2S,3R,4S,5S,6R)-6-((Cinnamoyloxy)methyl)-4,5-dihydroxy-2-(4-(3-oxobutyl)phenoxy)tetrahydro-2H-pyran-3-yl 3,4,5-trihydroxybenzoate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, agricultural science, and material science.

Antioxidant Properties

Research indicates that compounds similar to the one exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. For instance, studies have shown that derivatives of tetrahydropyran compounds can scavenge free radicals effectively, thus showcasing their potential as therapeutic agents against conditions like cancer and cardiovascular diseases .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar phenolic structures have been documented to inhibit inflammatory pathways. For example, the presence of hydroxyl groups in the molecule may enhance its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of tetrahydropyran derivatives. The compound's unique functional groups may contribute to its ability to disrupt microbial cell walls or inhibit essential metabolic processes in bacteria and fungi. This property could be harnessed for developing new antimicrobial agents to combat resistant strains of pathogens .

Plant Growth Regulators

The structural features of this compound suggest it could act as a plant growth regulator. Compounds with similar frameworks have been studied for their effects on plant hormone pathways, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yield without relying heavily on synthetic fertilizers .

Pesticidal Properties

Given the increasing need for eco-friendly pesticides, the compound's potential as a natural pesticide should be explored. Its ability to affect pest metabolism or behavior could provide an alternative to conventional chemical pesticides, reducing environmental impact while maintaining agricultural productivity .

Polymer Chemistry

The compound’s unique chemical structure may allow it to serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength. Research into bio-based polymers suggests that such compounds can contribute to developing biodegradable materials, aligning with global sustainability goals .

Nanotechnology

In nanotechnology applications, compounds like this one can be functionalized onto nanoparticles to improve their biocompatibility and targeting capabilities. This aspect is particularly relevant in drug delivery systems where targeted therapy is essential for maximizing therapeutic efficacy while minimizing side effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Natural Products

(a) Lignan Glycosides from Syringa oblata Leaves

Compound 5 isolated from Syringa oblata () shares a tetrahydro-pyran backbone with hydroxyl and cinnamate-like esters. Its structure, 2-(3,4-dihydroxyphenyl)ethyl ... tetrahydro-1H-pyrano[3,4-c]pyran-4-carboxylate, highlights similarities in:

- Core scaffold : Both compounds feature a fused pyran ring system.

- Substituents: Aromatic phenols (3,4-dihydroxyphenyl) and ester-linked moieties.

- Bioactivity : Such lignans are associated with anti-inflammatory and antioxidant activities, suggesting the target compound may share similar mechanisms .

(b) Flavonoid Derivatives in Lungwort (肺形草)

A 2024 study () identified (1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-... in Lungwort, which contains a cinnamoyloxy-methyl group identical to the target compound.

(a) Mannoside FimH Antagonists

The synthetic compound 14i (), (2R,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-[4-[4-(hydroxymethyl)phenyl]phenoxy]tetrahydropyran-3,4,5-triol, demonstrates how modifications to the pyran core’s phenoxy groups influence receptor binding. Unlike the target compound, 14i lacks esterified groups but retains hydroxylation patterns critical for hydrogen bonding, underscoring the importance of polar substituents in bioactivity .

(b) Fluorinated Glycosides

describes a fluorinated glycoside with a perfluorinated chain. While structurally distinct, its tetrahydro-pyran core and ester linkages (e.g., acetoxymethyl groups) highlight how lipophilic modifications can alter pharmacokinetics, suggesting the target compound’s 3-oxobutylphenoxy group may enhance membrane permeability .

Functional Group Analysis

*Calculated based on formula.

Mechanistic and Methodological Insights

- Bioinformatics Predictions: emphasizes that compounds with shared scaffolds (e.g., tetrahydro-pyran cores) often exhibit similar mechanisms of action (MOAs). For example, molecular docking studies on oleanolic acid analogs show conserved protein targets, suggesting the target compound’s gallate group may interact with kinases or oxidoreductases .

- Genomic Clustering: reveals that Pseudomonas species produce redox-cofactor type compounds (e.g., lankacidin C) via conserved biosynthetic gene clusters (BGCs).

Q & A

Q. What are the recommended methods for synthesizing this compound with high stereochemical purity?

Synthesis of complex glycosides like this compound requires multi-step organic synthesis. Key steps include:

- Protecting group strategies : Use benzyl or acetyl groups to protect hydroxyl functionalities during coupling reactions, as demonstrated in analogous glycoside syntheses .

- Stereoselective glycosylation : Employ Schmidt or Koenigs-Knorr conditions to ensure correct anomeric configuration.

- Cinnamoyloxy introduction : Post-glycosylation, use cinnamic acid derivatives with DCC/DMAP coupling under inert conditions.

- Final deprotection : Catalytic hydrogenation (e.g., Pd/C) or mild acidic hydrolysis to remove protecting groups without degrading sensitive moieties .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

- Nuclear Magnetic Resonance (NMR) : Use H-H COSY, H-C HSQC, and NOESY to assign stereocenters and verify coupling constants (e.g., J and J for pyran ring conformation) .

- X-ray crystallography : Resolve absolute configuration, particularly for the tetrahydro-2H-pyran core .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and purity (>95% by LC-MS) .

Q. What stability considerations are critical for handling this compound during experimental workflows?

- Storage : Store at -20°C under inert gas (argon) in amber vials to prevent oxidation of phenolic and cinnamoyl groups .

- Solvent compatibility : Use anhydrous DMSO or ethanol for stock solutions; avoid aqueous buffers with pH > 8 to prevent ester hydrolysis .

- Handling : Use gloveboxes for moisture-sensitive steps and quartz cuvettes for UV-Vis studies to minimize photodegradation .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological systems?

- Functional group modification : Systematically replace the cinnamoyloxy group with other acyl moieties (e.g., feruloyl or sinapoyl) to assess impact on target binding .

- In vitro assays : Pair SPR (surface plasmon resonance) with enzymatic inhibition studies (e.g., α-glucosidase or kinase assays) to quantify affinity and selectivity .

- Computational docking : Use AutoDock Vina to model interactions with putative targets (e.g., carbohydrate-binding proteins), guided by crystallographic data from analogous compounds .

Q. How should contradictory pharmacokinetic data be resolved when evaluating this compound in preclinical models?

- Model standardization : Control for interspecies metabolic differences (e.g., cytochrome P450 activity in rodents vs. primates) .

- Analytical validation : Cross-validate LC-MS/MS results with radiolabeled tracer studies to distinguish parent compound from metabolites .

- Dose-response refinement : Use Hill slope analysis to differentiate saturable transport (e.g., OATP-mediated uptake) from passive diffusion .

Q. What experimental approaches optimize the bioavailability of this compound while maintaining therapeutic efficacy?

- Prodrug derivatization : Mask polar hydroxyl groups with acetyl or PEG-linked promoieties to enhance membrane permeability, as shown in glucuronide-based prodrug studies .

- Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes to improve solubility and prolong half-life .

- In vivo imaging : Use F or C isotopic labeling for PET-CT tracking of biodistribution in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。